molecular formula C12H12BrN B13316157 6-bromo-N-ethylnaphthalen-2-amine

6-bromo-N-ethylnaphthalen-2-amine

Cat. No.: B13316157
M. Wt: 250.13 g/mol
InChI Key: IUOWOOJKHILAAD-UHFFFAOYSA-N
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Description

6-Bromo-N-ethylnaphthalen-2-amine is a naphthalene-based organic compound featuring both an amine group and a bromine substituent. This structure makes it a versatile and valuable building block in organic synthesis and pharmaceutical research . The naphthalene core provides a rigid, aromatic scaffold that can contribute to interactions with biological targets, while the bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions . Compounds based on the naphthalen-amine skeleton are of significant interest in medicinal chemistry and have been explored as key intermediates in the synthesis of ligands and complexes with potential biological activity . Researchers can utilize this compound to develop novel molecules for various applications, including the preparation of biologically active molecules and functional materials. 6-Bromo-N-ethylnaphthalen-2-amine is provided for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

6-bromo-N-ethylnaphthalen-2-amine

InChI

InChI=1S/C12H12BrN/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8,14H,2H2,1H3

InChI Key

IUOWOOJKHILAAD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis from 6-Bromonaphthalen-2-amine via N-Ethylation

One of the most straightforward approaches is starting from commercially or synthetically available 6-bromonaphthalen-2-amine, followed by N-ethylation to introduce the ethyl substituent on the amine nitrogen.

Typical procedure:

  • 6-Bromonaphthalen-2-amine is reacted with ethylamine or an ethylating agent such as ethyl bromide or ethyl iodide under basic conditions.
  • The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (around 80–150 °C).
  • Catalysts or bases such as potassium carbonate or sodium hydride may be used to facilitate the alkylation.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
  • Purification is usually achieved by column chromatography or recrystallization.

Example data from literature:

Step Reagents & Conditions Yield (%) Notes
N-Ethylation 6-Bromonaphthalen-2-amine + ethylamine, K2CO3, DMF, 120 °C, 24 h 85–90 High purity product, monitored by NMR

This method benefits from simplicity and good yields but requires careful control to avoid over-alkylation or side reactions.

Synthesis via Amination of 6-Bromo-2-naphthol

An alternative route involves converting 6-bromo-2-naphthol to 6-bromonaphthalen-2-amine, followed by N-ethylation.

Key steps:

  • 6-Bromo-2-naphthol is reacted with ammonium bisulfite and ammonia under sealed tube conditions at high temperature (150 °C) for extended time (48 hours) to form 6-bromonaphthalen-2-amine.
  • The crude amine can be purified by extraction and drying.
  • Subsequent N-ethylation as described in 3.1 yields the target compound.

Reaction conditions and yields:

Step Reagents & Conditions Yield (%) Notes
Amination 6-Bromo-2-naphthol + ammonium hydroxide + ammonium bisulfite, sealed tube, 150 °C, 48 h 94 Crude product sufficiently pure for next step
N-Ethylation As per section 3.1 85–90 High purity after purification

This route is advantageous when 6-bromo-2-naphthol is more readily available or cost-effective.

Advanced Synthetic Strategies: Double SN2 and Catalytic Coupling

Recent research has explored more sophisticated methods involving double nucleophilic substitution (SN2) and palladium-catalyzed coupling to prepare substituted 2-amino-6-bromonaphthalenes, which can be adapted for N-ethyl derivatives.

Highlights:

  • Starting from 6-bromo-2-naphthol, secondary amines are condensed under base-promoted conditions.
  • Double SN2 reactions with alkyl halides and amines in the presence of tetrabutylammonium iodide (TBAI) and DMSO at 95 °C facilitate dialkylation.
  • Suzuki coupling reactions with boronic acids and palladium catalysts can introduce further functionalization if needed.
  • These methods provide high regioselectivity and functional group tolerance.

Example reaction conditions:

Reaction Type Conditions Yield (%) Notes
Double SN2 amination 6-Bromo-2-naphthol + secondary amine + 1,4-dichlorobutane, TBAI, DMSO, 95 °C 80–87 Efficient dialkylation
Suzuki coupling Pd2(dba)3, SPhos, Na2CO3, DMF/EtOH, 90 °C, 4 h 75–85 For further aromatic substitution

Though more complex, these methods allow structural diversification and optimization of compound properties.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Direct N-ethylation 6-Bromonaphthalen-2-amine Ethylamine or ethyl halides, base, DMF/DMSO, 80–150 °C 85–90 Simple, high yield Requires pure amine precursor
Amination of 6-bromo-2-naphthol 6-Bromo-2-naphthol Ammonium bisulfite, ammonium hydroxide, sealed tube, 150 °C, 48 h 94 (amine) + 85–90 (ethylation) Readily available precursors Long reaction time, high temp
Double SN2 and catalytic coupling 6-Bromo-2-naphthol Secondary amines, alkyl halides, TBAI, Pd catalysts, DMSO, 90–95 °C 75–87 High selectivity, functionalization More complex setup, costlier reagents

Research Data and Characterization

  • NMR Spectroscopy: Proton NMR (1H NMR) data typically show aromatic protons in the δ 6.9–7.8 ppm range, with characteristic signals for the ethyl group (triplet and quartet around δ 1.0–3.9 ppm) confirming N-ethyl substitution.
  • Purity: Products are often purified by silica gel chromatography or recrystallization, achieving purities >95% as confirmed by NMR and TLC.
  • Yields: Reported yields range from 75% to 94% depending on the method and scale.
  • Reaction Monitoring: Thin-layer chromatography and NMR are standard for monitoring reaction progress and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-ethylnaphthalen-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of 6-hydroxy-N-ethylnaphthalen-2-amine.

    Oxidation: Formation of 6-bromo-N-ethylnitronaphthalene.

    Reduction: Formation of N-ethyl-6-bromo-2-naphthylamine.

Scientific Research Applications

6-bromo-N-ethylnaphthalen-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying the binding interactions of amine-containing compounds with biological receptors.

Mechanism of Action

The mechanism of action of 6-bromo-N-ethylnaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparison with Similar Compounds

6-Bromo-N-methylnaphthalen-2-amine

  • Molecular Formula : C₁₁H₁₀BrN
  • Molecular Weight : 236.11 g/mol
  • Requires storage at 2–8°C for stability, suggesting higher reactivity or sensitivity to degradation compared to the ethyl derivative .

2-Naphthylamine (Parent Compound)

  • Molecular Formula : C₁₀H₉N
  • Molecular Weight : 143.19 g/mol
  • Key Differences: Lacks bromine and alkylamine substituents, making it less lipophilic and unsuitable for targeted cellular applications. Known carcinogenicity limits its industrial and pharmacological use .

6-Bromo-N,N-diethylnaphthalen-2-amine

  • Molecular Formula : C₁₆H₂₀BrN (inferred from synthesis in )
  • Synthesis involves excess diethylamine, yielding higher molecular weight derivatives compared to mono-ethyl analogues .

6-Bromo-1-nitronaphthalen-2-amine

  • Molecular Formula : C₁₀H₇BrN₂O₂
  • Molecular Weight : 267.08 g/mol
  • Key Differences :
    • The nitro group introduces strong electron-withdrawing effects, reducing basicity of the amine and altering reactivity in substitution reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
6-Bromo-N-ethylnaphthalen-2-amine C₁₄H₁₆BrN 278.1 59.5–61.0 Voltage-sensitive dyes
6-Bromo-N-methylnaphthalen-2-amine C₁₁H₁₀BrN 236.11 N/A Pharmaceutical intermediates
2-Naphthylamine C₁₀H₉N 143.19 113–115 Limited due to carcinogenicity
6-Bromo-1-nitronaphthalen-2-amine C₁₀H₇BrN₂O₂ 267.08 N/A Reactive intermediate

Substituent Effects on Properties

  • Ethyl vs. Methyl Groups :
    • Ethyl substituents enhance lipophilicity, improving membrane permeability for neurological applications .
    • Methyl groups reduce steric hindrance, favoring reactions at the amine site .
  • Bromine vs. Nitro Groups :
    • Bromine acts as a leaving group in nucleophilic substitutions, while nitro groups stabilize negative charges, directing electrophilic attacks .

Biological Activity

Overview

6-Bromo-N-ethylnaphthalen-2-amine is an organic compound notable for its unique structure, which includes a bromine atom at the 6th position and an ethylamine group at the 2nd position of the naphthalene ring. This configuration contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological studies.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 236.12 g/mol
  • Structure : The compound features a naphthalene backbone with specific functional groups that enhance its binding affinity to biological targets.

The biological activity of 6-bromo-N-ethylnaphthalen-2-amine is primarily attributed to its interactions with various proteins and enzymes. The presence of the bromine atom increases its reactivity, while the ethylamine group facilitates further functionalization. These interactions can modulate the activity of specific receptors or enzymes, influencing downstream signaling pathways within biological systems.

Biological Activity

Research indicates that 6-bromo-N-ethylnaphthalen-2-amine exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
  • Neurological Effects : The compound has been explored for its ability to interact with neurological pathways, potentially serving as a lead compound in drug development.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of compounds similar to 6-bromo-N-ethylnaphthalen-2-amine:

Compound NameStructure DescriptionUnique Features
6-bromo-N-methylnaphthalen-2-amine Methyl group instead of ethyl groupDifferent reactivity due to smaller methyl group
6-chloro-N-ethylnaphthalen-2-amine Chlorine atom instead of bromineVaries in reactivity and biological activity
2-aminonaphthalene Lacks the bromine substitutionSimpler analog without halogen influence
6-bromo-N-propylnaphthalen-2-amine Propyl group instead of ethylAffects solubility and interaction profiles

The unique combination of the bromine atom and the ethylamine group in 6-bromo-N-ethylnaphthalen-2-amine enhances its chemical reactivity and biological activity compared to these similar compounds.

Case Studies

  • Anticancer Activity Study : In vitro studies conducted on various cancer cell lines demonstrated that 6-bromo-N-ethylnaphthalen-2-amine significantly inhibited cell proliferation. The compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against specific types of cancer.
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties revealed that 6-bromo-N-ethylnaphthalen-2-amine exhibited inhibitory effects against Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents.
  • Neuropharmacological Research : Studies investigating the interaction of this compound with neurotransmitter receptors suggested that it may act as a modulator, influencing synaptic transmission and potentially offering insights into treatments for neurological disorders.

Q & A

Basic: What are the standard synthetic routes for 6-bromo-N-ethylnaphthalen-2-amine?

The synthesis typically involves a multi-step approach:

Bromination : Introduce bromine at position 6 of a naphthalene precursor (e.g., N-ethylnaphthalen-2-amine) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (40–60°C, inert solvent like dichloromethane) .

Ethylation : React the brominated intermediate with ethylamine or ethylating agents (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce the N-ethyl group.
Key factors include solvent polarity, reaction time, and catalyst selection (e.g., Pd/C for reduction steps) .

Basic: What spectroscopic techniques are used to confirm the structure of 6-bromo-N-ethylnaphthalen-2-amine?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) and aromatic protons (δ 6.8–8.2 ppm).
    • ¹³C NMR : Confirms bromine substitution (C-Br at ~120 ppm) and ethyl group carbons .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₁₂H₁₂BrN: ~265.1 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly for regioselectivity validation .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of 6-bromo-N-ethylnaphthalen-2-amine?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to non-polar solvents .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for derivative synthesis .
  • Factorial Design : Systematic variation of temperature, reagent ratios, and reaction time (see Table 1) .

Table 1 : Example of a 2³ factorial design for bromination optimization.

Temperature (°C)NBS Equiv.SolventYield (%)
401.1CH₂Cl₂65
601.5DMF82

Advanced: What mechanistic pathways govern nucleophilic aromatic substitution in 6-bromo-N-ethylnaphthalen-2-amine?

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the ethylamino group. Key steps:

Ring Activation : The ethylamino group directs nucleophiles to the para position via resonance stabilization.

Transition State Analysis : Computational methods (DFT calculations) model charge distribution and activation energy barriers .

Isotopic Labeling : ¹⁵N-labeled amines track substitution regioselectivity in kinetic studies .

Advanced: How can contradictions in regioselectivity during bromination be resolved?

Conflicting reports on bromination positions (e.g., para vs. meta) arise from solvent polarity and directing group effects. Solutions include:

  • Systematic Solvent Studies : Compare yields in DMF (polar, favors para) vs. CHCl₃ (non-polar, favors meta) .
  • Computational Modeling : DFT simulations predict electron density maps to identify reactive sites .
  • Controlled Substrate Design : Use methyl-blocked analogs to isolate steric vs. electronic effects .

Advanced: What methodologies are used to evaluate 6-bromo-N-ethylnaphthalen-2-amine in drug discovery?

  • In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive bacteria .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinases) using AutoDock Vina to prioritize derivatives .
  • SAR Studies : Modify the ethyl group to isopropyl or benzyl and compare bioactivity (see Table 2) .

Table 2 : Structure-Activity Relationship (SAR) for ethyl group modifications.

DerivativeIC₅₀ (EGFR Inhibition, μM)
N-Ethyl12.3
N-Isopropyl8.7
N-Benzyl3.2

Advanced: How is 6-bromo-N-ethylnaphthalen-2-amine utilized in synthesizing heterocyclic compounds?

The bromine atom enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling : React with arylboronic acids to form biaryl derivatives (e.g., for OLED materials) .
  • Buchwald-Hartwig Amination : Generate fused pyrimidines or benzimidazoles for medicinal chemistry .
  • Cyclization Reactions : Use CuI catalysis to form indole or carbazole scaffolds .

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